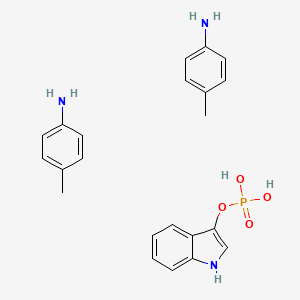
3-Indoxyl Phosphate, Di-p-Toluidinium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Indoxyl Phosphate, Di-p-Toluidinium Salt is a chemical compound with the molecular formula C22H26N3O4P and a molecular weight of 427.4 g/mol . It is primarily used as a histochemical substrate for alkaline phosphatase, an enzyme that removes phosphate groups from molecules . This compound is valuable in various biochemical and histochemical applications due to its ability to produce a colorimetric change upon enzymatic reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Indoxyl Phosphate, Di-p-Toluidinium Salt involves the esterification of indoxyl with phosphoric acid, followed by the formation of a salt with p-toluidine. The reaction typically requires controlled conditions, including specific temperatures and solvents such as dimethyl sulfoxide (DMSO) or methanol . The compound is then purified through crystallization or other separation techniques to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is often produced in powder form and stored at low temperatures (around -20°C) to maintain stability .
Chemical Reactions Analysis
Types of Reactions
3-Indoxyl Phosphate, Di-p-Toluidinium Salt undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by alkaline phosphatase to produce indoxyl and phosphate.
Oxidation: Indoxyl, the hydrolysis product, can undergo oxidation to form indigo dye.
Common Reagents and Conditions
Alkaline Phosphatase: Used to catalyze the hydrolysis of this compound.
Oxidizing Agents: Such as atmospheric oxygen, which can oxidize indoxyl to indigo.
Major Products Formed
Indoxyl: Formed through hydrolysis.
Indigo Dye: Formed through the oxidation of indoxyl.
Scientific Research Applications
3-Indoxyl Phosphate, Di-p-Toluidinium Salt is widely used in scientific research, including:
Histochemistry: As a substrate for alkaline phosphatase in histochemical staining to visualize enzyme activity.
Biochemistry: In enzyme kinetics studies to understand the behavior of alkaline phosphatase.
Medical Diagnostics: Used in diagnostic assays to detect enzyme activity related to various diseases.
Industrial Applications: Employed in the production of dyes and pigments through its oxidation products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alkaline phosphatase. Upon enzymatic hydrolysis, 3-Indoxyl Phosphate, Di-p-Toluidinium Salt releases indoxyl, which can then be oxidized to form a visible indigo dye . This colorimetric change is used to detect and quantify enzyme activity in various assays.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl Phosphate: Another substrate for alkaline phosphatase, used in similar applications.
3-Indoxyl Phosphate Disodium Salt: A similar compound with different counterions, used in biochemical assays.
Uniqueness
3-Indoxyl Phosphate, Di-p-Toluidinium Salt is unique due to its specific interaction with alkaline phosphatase and its ability to produce a distinct color change upon enzymatic reaction. This makes it particularly useful in histochemical and diagnostic applications where visual detection is crucial .
Properties
CAS No. |
103404-81-5 |
|---|---|
Molecular Formula |
C15H17N2O4P |
Molecular Weight |
320.28 g/mol |
IUPAC Name |
1H-indol-3-yl dihydrogen phosphate;4-methylaniline |
InChI |
InChI=1S/C8H8NO4P.C7H9N/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;1-6-2-4-7(8)5-3-6/h1-5,9H,(H2,10,11,12);2-5H,8H2,1H3 |
InChI Key |
DVFSEXUMYANGAN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N.CC1=CC=C(C=C1)N.C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |
Canonical SMILES |
CC1=CC=C(C=C1)N.C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2S,4R,5S)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B569119.png)
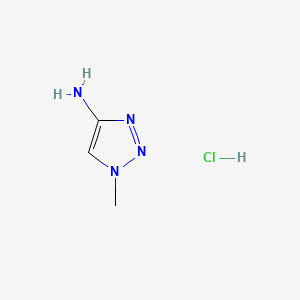
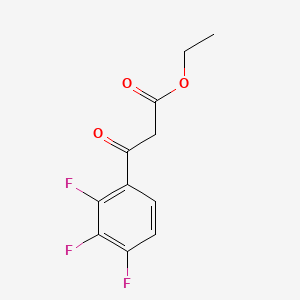
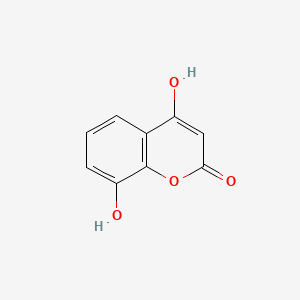
![methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate](/img/structure/B569129.png)
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-26-Azido-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B569130.png)
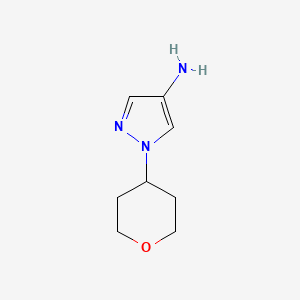
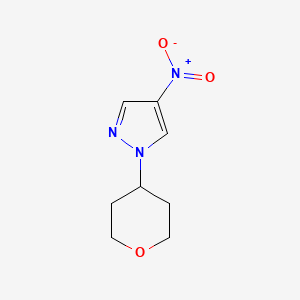


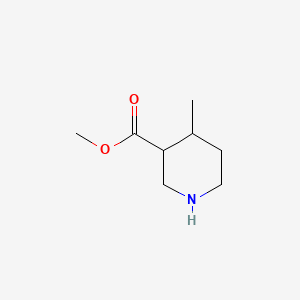
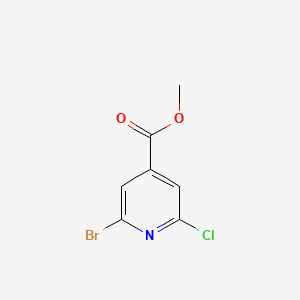
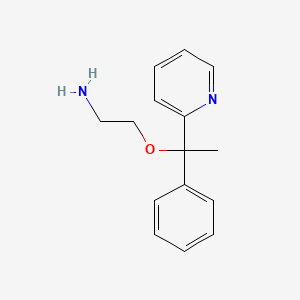
![(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid](/img/structure/B569142.png)
